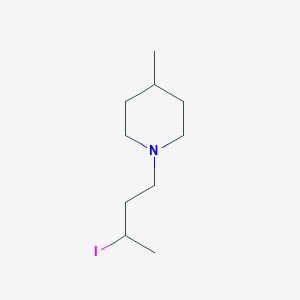![molecular formula C9H15NO B14201060 1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one CAS No. 919288-11-2](/img/structure/B14201060.png)
1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one is a compound that features a unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in pharmaceuticals and other industries. The bicyclic structure provides a rigid framework that can be exploited in various chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This reaction is performed on a gram scale and provides high yields and diastereoselectivities. The major diastereoisomers can be easily isolated by chromatography on silica gel .
Another method involves the photochemical decomposition of CHF2-substituted pyrazolines . This protocol is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance, resulting in moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yields and reducing costs. The use of transition metal catalysis and photochemical methods are promising approaches for large-scale production .
化学反应分析
Types of Reactions
1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or to reduce functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
作用机制
The mechanism of action of 1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows the compound to fit into specific binding sites, modulating the activity of the target molecules . This interaction can lead to various biological effects, depending on the specific target and the nature of the interaction.
相似化合物的比较
Similar Compounds
3-Azabicyclo[3.1.0]hexan-1-ylmethanol: This compound has a similar bicyclic structure but with a hydroxyl group instead of a ketone.
Ficellomycin: A natural product that contains a similar 1-azabicyclo[3.1.0]hexane ring structure.
Azinomycins: Another class of natural products with a similar bicyclic structure.
Uniqueness
1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern and the presence of a ketone group. This makes it distinct from other similar compounds and provides unique reactivity and biological activity .
属性
CAS 编号 |
919288-11-2 |
|---|---|
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC 名称 |
1-(3-azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H15NO/c1-6(2)8(11)9-3-7(9)4-10-5-9/h6-7,10H,3-5H2,1-2H3 |
InChI 键 |
MOZQCUVBYHCFPH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)C12CC1CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


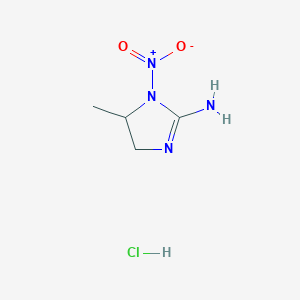
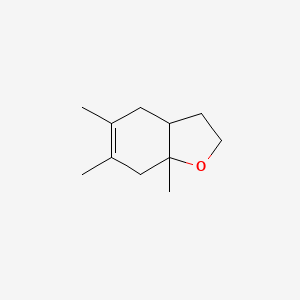
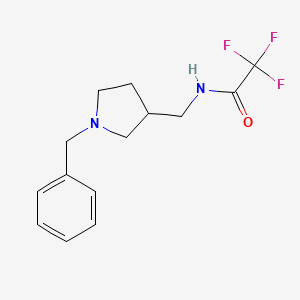
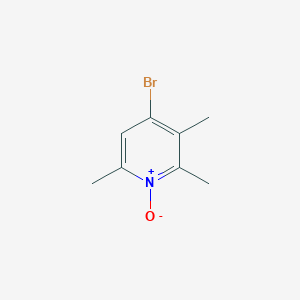
![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)

![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)

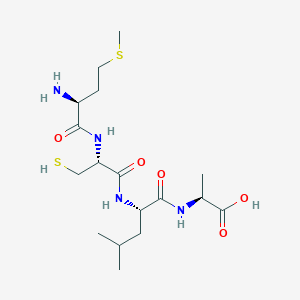
![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)

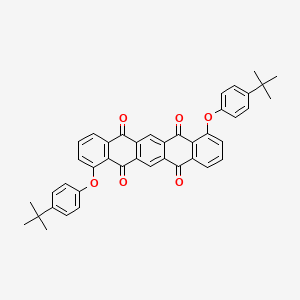
![N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine](/img/structure/B14201048.png)
